2-(benzylsulfanyl)-8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound belonging to the pyrimidoquinoline family This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a nitrophenyl group, and a pyrimidoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the reaction of 4-chloroaniline, an aromatic aldehyde, and barbituric acid in the presence of low transition temperature mixtures as solvents . This green protocol is advantageous due to its simplicity, high yield, and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of recyclable solvents and catalysts, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:
Medicinal Chemistry: It has potential as an antitumor agent, showing activity against various cancer cell lines.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzylsulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidoquinoline Derivatives: Compounds with similar core structures but different substituents.
Benzylsulfanyl Compounds: Compounds with a benzylsulfanyl group but different core structures.
Uniqueness
2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C26H24N4O4S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-8,8-dimethyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C26H24N4O4S/c1-26(2)12-18-21(19(31)13-26)20(16-9-6-10-17(11-16)30(33)34)22-23(27-18)28-25(29-24(22)32)35-14-15-7-4-3-5-8-15/h3-11,20H,12-14H2,1-2H3,(H2,27,28,29,32) |
InChI Key |
LMESUYPIHXLPNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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